molecular formula C9H19BrO B13635272 1-Bromo-2-(isopropoxymethyl)pentane

1-Bromo-2-(isopropoxymethyl)pentane

Cat. No.: B13635272
M. Wt: 223.15 g/mol
InChI Key: KVJYPVIUDNOCAO-UHFFFAOYSA-N
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Description

1-Bromo-2-(isopropoxymethyl)pentane is a brominated alkane derivative with a branched ether substituent. Its structure consists of a pentane backbone with a bromine atom at the first carbon and an isopropoxymethyl group (–CH₂–O–CH(CH₃)₂) at the second carbon. This combination of a bromoalkane and an ether functional group confers unique physicochemical properties, making it relevant in synthetic organic chemistry, particularly in nucleophilic substitution reactions and as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-2-(propan-2-yloxymethyl)pentane

InChI

InChI=1S/C9H19BrO/c1-4-5-9(6-10)7-11-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

KVJYPVIUDNOCAO-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-(isopropoxymethyl)pentane can be synthesized through the reaction of 2-(isopropoxymethyl)pentane with bromine or hydrogen bromide. The reaction typically involves the use of a solvent such as carbon tetrachloride (CCl4) and may require the presence of a catalyst or initiator to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of 1-Bromo-2-(isopropoxymethyl)pentane may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(isopropoxymethyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution reactions.

    Alkenes: Formed through elimination reactions.

    Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

1-Bromo-2-(isopropoxymethyl)pentane has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of specialized polymers and materials.

    Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(isopropoxymethyl)pentane involves its reactivity as a bromoalkane. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. In biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility
1-Bromo-2-(isopropoxymethyl)pentane Not available C₉H₁₉BrO 223.15 Not available Polar organic solvents
1-Bromopentane 110-53-2 C₅H₁₁Br 151.05 ~129–130 Non-polar solvents
1-Bromo-2-pentene 7348-71-2 C₅H₉Br 149.03 Not available Organic solvents

Table 2: Reactivity Comparison

Compound SN2 Reactivity SN1 Reactivity Elimination Tendency
1-Bromo-2-(isopropoxymethyl)pentane Low Moderate High (steric effects)
1-Bromopentane High Low Low
1-Bromo-2-methylpentane Moderate Moderate Moderate

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